Dual Bcl-2/Bcl-xL Inhibition with Potency Comparable to Navitoclax but IV-Compatible Physicochemical Properties
AZD4320 demonstrates nanomolar binding affinity for both Bcl-2 and Bcl-xL, similar to the first-generation dual inhibitor navitoclax (ABT-263) [1]. However, AZD4320 possesses physicochemical properties optimized for intravenous (IV) bolus administration, which is not feasible with navitoclax [1]. This pharmacokinetic distinction enables an intermittent dosing strategy designed to mitigate thrombocytopenia.
| Evidence Dimension | Bcl-2/Bcl-xL binding affinity and route of administration |
|---|---|
| Target Compound Data | Nanomolar affinity (similar to navitoclax); IV bolus compatible |
| Comparator Or Baseline | Navitoclax (ABT-263): Nanomolar dual affinity; Oral administration only |
| Quantified Difference | Comparable binding potency; Route of administration differs (IV vs. oral) |
| Conditions | Binding affinity assays and physicochemical characterization [1] |
Why This Matters
IV compatibility allows for an intermittent dosing schedule that permits platelet recovery between doses, a key advantage over oral navitoclax which requires continuous exposure and causes dose-limiting thrombocytopenia.
- [1] Gibbons FD, et al. Abstract 311: AZD4320 is a potent, dual Bcl-2/xL inhibitor that rapidly induces apoptosis in preclinical hematologic tumor models. Cancer Res. 2018;78(13_Supplement):311. View Source
